![molecular formula C8H22ClNSi B13470839 Methyl[4-(trimethylsilyl)butyl]aminehydrochloride CAS No. 2913242-03-0](/img/structure/B13470839.png)
Methyl[4-(trimethylsilyl)butyl]aminehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl[4-(trimethylsilyl)butyl]aminehydrochloride is an organic compound that features a trimethylsilyl group attached to a butyl chain, which is further connected to a methylamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[4-(trimethylsilyl)butyl]aminehydrochloride typically involves the reaction of 4-(trimethylsilyl)butylamine with methyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{4-(trimethylsilyl)butylamine} + \text{methyl chloride} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl[4-(trimethylsilyl)butyl]aminehydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.
Oxidation and Reduction: The amine group can participate in oxidation and reduction reactions, leading to the formation of different products.
Hydrolysis: The compound can be hydrolyzed to yield the corresponding amine and trimethylsilanol.
Common Reagents and Conditions
Substitution Reactions: Reagents such as halogens or other nucleophiles can be used to replace the trimethylsilyl group.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.
Major Products Formed
Substitution: Various substituted amines.
Oxidation: Oxidized derivatives of the amine group.
Reduction: Reduced forms of the amine group.
Hydrolysis: Amine and trimethylsilanol.
Aplicaciones Científicas De Investigación
Methyl[4-(trimethylsilyl)butyl]aminehydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential role in biochemical pathways and as a tool for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl[4-(trimethylsilyl)butyl]aminehydrochloride involves its interaction with specific molecular targets. The trimethylsilyl group can act as a protecting group, preventing unwanted reactions at the amine site. The compound can also participate in various biochemical pathways, influencing enzyme activity and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilyl Chloride: Used as a silylating agent in organic synthesis.
Trimethylsilyl Ethanol: Utilized as a reagent in chemical reactions.
Trimethylsilyl Acetylene: Employed in the synthesis of complex organic molecules.
Uniqueness
Methyl[4-(trimethylsilyl)butyl]aminehydrochloride is unique due to its specific structural arrangement, which combines the properties of a trimethylsilyl group with a butylamine chain
Propiedades
Número CAS |
2913242-03-0 |
|---|---|
Fórmula molecular |
C8H22ClNSi |
Peso molecular |
195.80 g/mol |
Nombre IUPAC |
N-methyl-4-trimethylsilylbutan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H21NSi.ClH/c1-9-7-5-6-8-10(2,3)4;/h9H,5-8H2,1-4H3;1H |
Clave InChI |
KPLOFSAKTUOUCR-UHFFFAOYSA-N |
SMILES canónico |
CNCCCC[Si](C)(C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


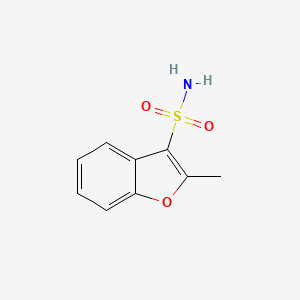
![Methyl 2-{6-oxo-7-oxa-2,5-diazaspiro[3.4]octan-5-yl}acetate hydrochloride](/img/structure/B13470771.png)
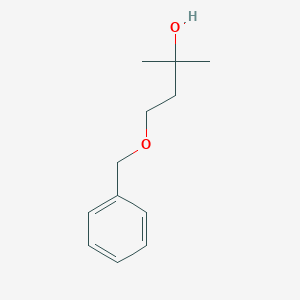
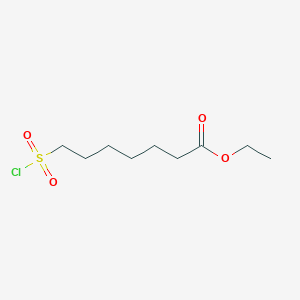

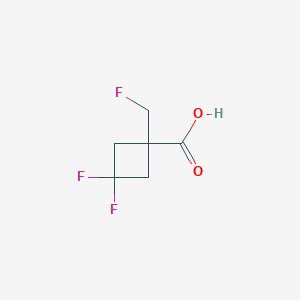

![2-{[4-Bromo-2-(methylsulfanyl)phenoxy]methyl}benzonitrile](/img/structure/B13470808.png)
![2-[3-(Methoxymethyl)piperidin-3-yl]acetonitrile hydrochloride](/img/structure/B13470814.png)
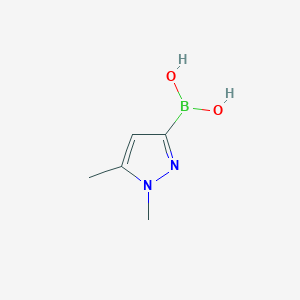
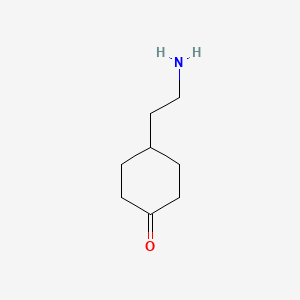
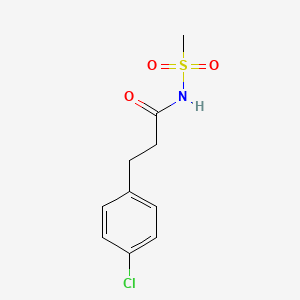
![(2S)-2-{[(pyridin-2-yl)methyl]amino}propanoic acid hydrochloride](/img/structure/B13470841.png)
![4-Hydroxy-N-[4-(methylsulfanyl)phenyl]benzamide](/img/structure/B13470849.png)
